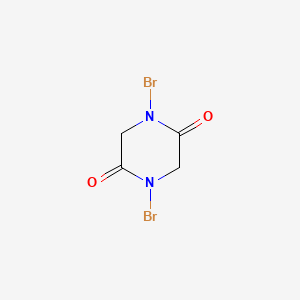

1,4-Dibromo-piperazine-2,5-dione; 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Dibromo-piperazine-2,5-dione is an organic compound that is a derivative of 2,5-Diketopiperazine . The compound features a six-membered ring containing two amide groups at opposite positions in the ring . It is the parent of a large class of 2,5-Diketopiperazines (2,5-DKPs) with the formula (NHCH2®C(O))2 (R = H, CH3, etc.) .

Mecanismo De Acción

Target of Action

1,4-Dibromo-piperazine-2,5-dione primarily targets oxidative stress in cells . Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body’s ability to counteract their harmful effects through neutralization by antioxidants .

Mode of Action

The compound interacts with its targets by decreasing ROS production . It stabilizes the mitochondrial membrane potential, which helps to restrain cell apoptosis . This interaction results in changes that promote cell survival .

Biochemical Pathways

The compound affects the IL-6/Nrf2 loop pathway . This pathway plays a crucial role in the regulation of oxidative stress. The compound’s action on this pathway leads to a decrease in ROS production and stabilization of the mitochondrial membrane potential .

Result of Action

The result of the compound’s action is a decrease in oxidative stress in cells . By decreasing ROS production and stabilizing the mitochondrial membrane potential, the compound helps to prevent cell apoptosis . This promotes cell survival and can potentially protect against diseases caused by oxidative stress .

Action Environment

The action of 1,4-Dibromo-piperazine-2,5-dione can be influenced by various environmental factors For instance, the presence of other compounds or conditions that increase ROS production could potentially affect the efficacy of this compound.

Propiedades

IUPAC Name |

1,4-dibromopiperazine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2N2O2/c5-7-1-3(9)8(6)2-4(7)10/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKYKEHRPKQJDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CC(=O)N1Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dibromo-piperazine-2,5-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.